![molecular formula C19H23N3OS B5801464 N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B5801464.png)
N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent for various B-cell malignancies.
Mecanismo De Acción
N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways, such as the PI3K-AKT-mTOR and NF-κB pathways. This results in the induction of apoptosis and inhibition of proliferation in B-cells.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has been shown to induce apoptosis and inhibit proliferation in B-cells in preclinical studies. It has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models. N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has a good safety profile and is well-tolerated in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has several advantages for lab experiments, including its specificity for BTK and its ability to inhibit downstream signaling pathways. However, N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has some limitations, such as its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the development of N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide as a therapeutic agent for B-cell malignancies. These include the optimization of its pharmacokinetic properties, the evaluation of its efficacy and safety in clinical trials, and the exploration of its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors, such as N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide, and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide involves several steps, including the reaction of 3-chloroaniline with sodium methylthiolate to form 3-(methylthio)aniline, which is then reacted with 4-bromo-1-phenylpiperazine to form N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied for its potential as a therapeutic agent for B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of proliferation in B-cells. N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-18-9-5-6-16(14-18)20-19(23)15-21-10-12-22(13-11-21)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVRHQIPSAMLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.